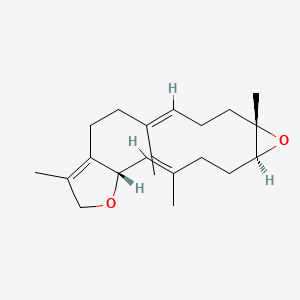
(2S,7S,8S)-sarcophytoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sarcophytoxide is a polyoxygenated cembranoid from the soft coral Sarcophyton ehrenbergi.
Applications De Recherche Scientifique
(2S,7S,8S)-sarcophytoxide: Applications in Scientific Research
This compound is a cembranoid-type diterpene that has been isolated and identified from soft corals . Research has shown that this compound has a variety of biological activities, leading to its exploration in several scientific research applications .
Antimicrobial Activity
This compound has demonstrated inhibitory activity against several bacteria .
- It has shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Vibrio cholerae .
- In one study, a fraction containing (2S,7S,8S)-sarcophytoxide showed potential inhibitory activity against S. aureus, B. subtilis, and V. cholerae .
- One study showed that it has strong activity against the seaweed pathogens Alteromonas sp., Cytophaga-Flavobacterium, and Vibrio sp .
Cytotoxic Activity
This compound and related cembranoids have been investigated for their cytotoxic potential against various human tumor cell lines .
- In one study, (2S,7S,8S)-sarcophytoxide was isolated from Sarcophyton tenuispiculatum and tested against the human breast tumor cell line MCF-7 .
- However, other studies have found this compound to be inactive against the human ovarian cancer cell line A2780 and not cytotoxic against human hepatocellular liver carcinoma, human breast cancer, and human lung adenocarcinoma cell lines .
Anti-inflammatory Activity
Some cembranoids, including those related to this compound, have demonstrated anti-inflammatory properties .
- One study found that a related compound, (+)-sarcophine, showed anti-inflammatory activity by reducing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells .
- However, in another study, this compound did not prevent the accumulation of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced mouse leukaemic monocyte macrophage cells, indicating it did not possess anti-inflammatory activity .
Other Activities
Research has also explored other potential activities of this compound and related compounds .
- One study found that a derivative of sarcophytoxide had moderate inhibitory activity against protein tyrosine phosphatase 1B, a key target for the treatment of type-II diabetes and obesity .
- The same compound also showed moderate inhibitory activity against Staphylococcus aureus Newman strain .
- Some cembranoids related to this compound have shown the capacity for inhibiting superoxide anion formation and elastase release in human neutrophils .
Table of Biological Activities of Sarcophytoxide and Related Cembranoids
Propriétés
Numéro CAS |
70748-49-1 |
|---|---|
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(1S,2E,6S,8S,11E)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-triene |
InChI |
InChI=1S/C20H30O2/c1-14-6-5-11-20(4)19(22-20)10-8-15(2)12-18-17(9-7-14)16(3)13-21-18/h6,12,18-19H,5,7-11,13H2,1-4H3/b14-6+,15-12+/t18-,19-,20-/m0/s1 |
Clé InChI |
OQGXDKRHMBRZCS-FLNKEUCVSA-N |
SMILES |
CC1=CCCC2(C(O2)CCC(=CC3C(=C(CO3)C)CC1)C)C |
SMILES isomérique |
C/C/1=C\CC[C@]2([C@@H](O2)CC/C(=C/[C@H]3C(=C(CO3)C)CC1)/C)C |
SMILES canonique |
CC1=CCCC2(C(O2)CCC(=CC3C(=C(CO3)C)CC1)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Sarcophytoxide; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















